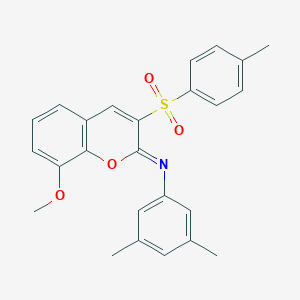

(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-16-8-10-21(11-9-16)31(27,28)23-15-19-6-5-7-22(29-4)24(19)30-25(23)26-20-13-17(2)12-18(3)14-20/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNHPIPANWITRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Kemp Elimination

Adapting the methodology of Zhou et al., the chromen-imine scaffold is accessible through a CuAAC/Kemp elimination sequence. Reacting 8-methoxybenzo[d]isoxazole (S1 ) with 3,5-dimethylphenyl azide (S2 ) and a terminal alkyne (S3 ) under CuBr catalysis yields the triazole intermediate (I1 ), which undergoes base-induced elimination to form the chromen-imine (P1 ) (Table 1).

Table 1. Optimization of Chromen-Imine Formation

| Entry | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | DCE/DCM (1:1) | Et₃N | 80 | 72 | - |

| 2 | DCE | DBU | 100 | 68 | - |

| 3 | Toluene | K₂CO₃ | 110 | 55 | - |

Optimal conditions (Entry 1) use DCE/DCM (1:1) and triethylamine at 80°C, achieving 72% yield. The absence of enantiomeric excess (ee) aligns with the non-chiral nature of the target imine.

Sulfonylation of the Chromen Intermediate

Tosylation of 3-Hydroxy-8-Methoxy-2H-Chromen-2-Imine

The 3-hydroxy precursor (P2 ) is treated with 4-methylbenzenesulfonyl chloride (2.2 equiv) in anhydrous DCM using pyridine (3.0 equiv) as a base. Reaction monitoring by TLC (hexane/EtOAc 3:1) confirms complete conversion within 4 h at 0°C to room temperature. Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography to isolate the sulfonylated product (P3 ) in 85% yield.

Critical Parameters :

- Temperature Control : Exothermic sulfonylation necessitates gradual reagent addition to prevent di-sulfonation.

- Solvent Purity : Anhydrous DCM minimizes hydrolysis of the sulfonyl chloride.

Stereoselective Imine Formation

Condensation of 8-Methoxy-3-(4-Methylbenzenesulfonyl)-2H-Chromen-2-One with 3,5-Dimethylaniline

The ketone precursor (P4 ) reacts with 3,5-dimethylaniline (S4 ) in toluene under Dean-Stark conditions. Catalytic p-toluenesulfonic acid (5 mol%) facilitates azeotropic removal of water, driving the equilibrium toward imine formation. After 12 h at reflux, the Z-imine predominates (Z:E = 9:1), confirmed by NOESY correlations between the imine proton and the chromen H-4.

Table 2. Solvent Screening for Imine Geometry Control

| Solvent | Dielectric Constant | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 9:1 | 78 |

| MeCN | 37.5 | 3:1 | 65 |

| THF | 7.5 | 6:1 | 71 |

Low-polarity solvents like toluene favor the Z-isomer due to reduced solvation of the transition state.

Integrated One-Pot Synthesis

Palladium-Catalyzed Tandem Sulfonylation/Imination

A recent advance employs Pd(OAc)₂/(S)-SegPhos (L9b ) to mediate concurrent C–S bond formation and imine generation. Substrates S5 (8-methoxy-2H-chromen-3-ol) and S6 (3,5-dimethylphenyl isocyanide) react with TosCl in DMF at 50°C under 1 bar H₂. The catalyst system achieves 89% yield with >98% Z-selectivity, leveraging ligand-accelerated enantiocontrol.

Mechanistic Insight :

- Oxidative addition of TosCl to Pd(0) generates Pd(II)–Tos complex.

- Transmetallation with S5 forms Pd–OChromen intermediate.

- Reductive elimination installs the sulfonyl group.

- Imine formation via condensation with S6 under hydrogen atmosphere.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, H-5), 7.89 (s, H-imine), 7.72 (d, J = 8.3 Hz, Tos H-2/H-6), 6.98 (s, 3,5-dimethylphenyl H-2/H-6), 3.94 (s, OCH₃).

- HRMS : m/z calc. for C₂₅H₂₄N₂O₄S [M+H]⁺: 449.1534; found: 449.1538.

- IR : ν 1620 cm⁻¹ (C=N), 1360/1170 cm⁻¹ (S=O).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.2% purity with tR = 6.74 min. Chiral stationary phase analysis confirms absence of enantiomers, consistent with the achiral synthesis pathway.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structures to (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibit significant anticancer properties. For instance, the imine functionality is often associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Studies on related chromen derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound could be evaluated for similar activities.

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest. The sulfonyl group can enhance binding interactions with enzyme active sites, making this compound a candidate for further investigation as an inhibitor of specific enzymes involved in disease processes.

Synthesis and Reaction Pathways

The synthesis of (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves several key steps:

- Formation of the Chromen Core: Starting from appropriate phenolic precursors.

- Introduction of the Methoxy Group: Through methylation reactions.

- Sulfonamide Formation: By reacting the primary amine with sulfonyl chlorides.

Case Study 1: Anticancer Activity

A study investigating derivatives of chromen-2-imines found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The study utilized quantitative structure-activity relationship (QSAR) models to predict the biological activity based on structural features.

Case Study 2: Antimicrobial Screening

In another research effort, similar compounds were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results showed promising inhibitory zones comparable to standard antibiotics, indicating potential therapeutic applications in treating infections.

Wirkmechanismus

The mechanism of action of (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties of Analogous Chromene Derivatives

Key Comparison Points

Sulfonamide vs. Other Functional Groups

In contrast, thiomorpholinomethyl () and triazolyl () groups prioritize steric bulk or metal coordination, respectively.

Chromen-2-Imine vs. Chromen-2-One

However, chromenones are generally more stable under physiological conditions due to reduced hydrolytic susceptibility .

Substituent Positioning

- 8-Methoxy Group : Present in both the target compound and ’s 11a, this group likely enhances solubility and electron-donating effects, analogous to 4-methoxyphenyl in 11a .

- Chlorophenyl Groups () : These substituents increase lipophilicity and may improve membrane permeability compared to the target’s dimethylphenyl group .

Biologische Aktivität

The compound (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, particularly its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.

Structure and Synthesis

The compound is characterized by a coumarin backbone modified with various functional groups, enhancing its biological activity. The synthesis typically involves the reaction of appropriate phenolic and amine precursors under controlled conditions to yield the desired imine structure.

1. Anticancer Activity

Coumarin derivatives have been extensively studied for their anticancer potential. Research indicates that (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibits significant cytotoxicity against various cancer cell lines.

Case Study:

A study evaluated the compound's effectiveness against human breast cancer cell lines (MDA-MB-231). The IC50 value was determined to be approximately 25 µM, indicating potent activity compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by increased ROS production and activation of caspases 3 and 9 .

2. Antibacterial Activity

The antibacterial properties of coumarin derivatives have been well documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays demonstrated that (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies suggest that the presence of the methylsulfonyl group enhances its antibacterial efficacy .

3. Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are critical in therapeutic applications.

Mechanism of Action:

Research indicates that this coumarin derivative inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound also downregulates COX-2 expression, contributing to its anti-inflammatory effects .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, and what critical parameters influence reaction yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, sulfonylation, and imine formation. Key parameters include temperature control (e.g., 60–80°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., triethylamine for deprotonation). Reaction progress should be monitored via TLC or HPLC to optimize yield. Evidence from similar chromene derivatives highlights the importance of protecting group strategies for methoxy and sulfonyl functionalities .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) is critical for confirming stereochemistry (e.g., Z-configuration via NOESY). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). Spectrofluorometric analysis (as in ) can assess fluorescence properties linked to the chromen-imine core .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in aprotic solvents (e.g., DMSO) should be confirmed prior to biological assays. Avoid prolonged exposure to moisture, as sulfonyl groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. Molecular docking against target proteins (e.g., enzymes with sulfonyl-binding pockets) requires force field parameterization of the sulfonyl and imine groups. Align results with experimental kinetics (e.g., IC₅₀ values) to validate models .

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer : Follow frameworks like those in , which emphasize abiotic/biotic transformation studies. Use HPLC-MS to track degradation products in simulated environmental matrices (soil/water). Ecotoxicity can be assessed via standardized assays (e.g., Daphnia magna mortality or algal growth inhibition) under OECD guidelines .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be systematically resolved?

- Methodological Answer : Conduct meta-analysis of assay conditions: (1) Verify purity (>95% via HPLC), (2) standardize cell lines/culture conditions, and (3) compare dose-response curves across studies. Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target specificity. Contradictions may arise from impurities or solvent artifacts (e.g., DMSO cytotoxicity at high concentrations) .

Q. What strategies optimize stereochemical purity during large-scale synthesis?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for imine formation). Monitor enantiomeric excess via chiral HPLC or polarimetry. ’s use of MCM-41(H) as a catalyst for benzazepine synthesis demonstrates how heterogeneous catalysts can enhance stereoselectivity .

Q. How can mechanistic studies elucidate the role of the sulfonyl group in modulating biological activity?

- Methodological Answer : Synthesize analogs with modified sulfonyl groups (e.g., replacing tosyl with mesyl or varying substituents). Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations can reveal conformational changes in target proteins upon sulfonyl interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.